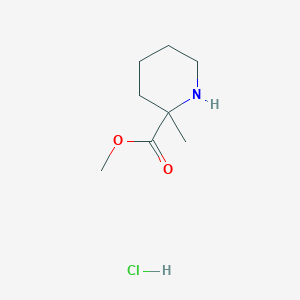

Methyl 2-methylpiperidine-2-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methylpiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)5-3-4-6-9-8;/h9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEWZZLRRJQKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718304 | |

| Record name | Methyl 2-methylpiperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72540-77-3 | |

| Record name | Methyl 2-methylpiperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72540-77-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of methyl 2-methylpiperidine-2-carboxylate hydrochloride

An In-depth Technical Guide to the Synthesis of Methyl 2-Methylpiperidine-2-carboxylate Hydrochloride

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a derivative of pipecolic acid, its structure is a key component in the synthesis of a wide array of biologically active molecules and therapeutic agents.[1][2][3] The piperidine scaffold is prevalent in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] This guide provides a comprehensive overview of the synthetic pathways leading to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the chosen reactions, present detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical approach to the synthesis of the target molecule begins with a retrosynthetic analysis. The primary disconnection points are the hydrochloride salt, the methyl ester, and the saturated piperidine ring itself.

-

Disconnection 1 (Salt Formation): The hydrochloride salt is readily formed from its free base, methyl 2-methylpiperidine-2-carboxylate. This is a standard final step to enhance stability, crystallinity, and solubility.[1]

-

Disconnection 2 (Esterification): The methyl ester can be synthesized from the corresponding carboxylic acid, 2-methylpiperidine-2-carboxylic acid, via an esterification reaction.

-

Disconnection 3 (Ring Formation/Saturation): The 2-methylpiperidine-2-carboxylic acid core can be accessed through the reduction of an aromatic pyridine precursor, specifically 2-methylpicolinic acid (2-methylpyridine-2-carboxylic acid).

This analysis reveals a primary, robust synthetic strategy: the catalytic hydrogenation of a pyridine precursor followed by esterification and salt formation.

Caption: Workflow for the primary synthetic route.

Step 1: Catalytic Hydrogenation of 2-Methylpicolinic Acid

The foundational step is the saturation of the pyridine ring to form the piperidine core. Catalytic hydrogenation is the method of choice for this transformation.

-

Expertise & Causality: The reduction of a pyridine ring requires breaking its aromaticity, which necessitates a powerful reduction system. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is highly effective. [4]The reaction is typically performed in a protic solvent like water or methanol, which helps in protonolysis steps on the catalyst surface. The reaction conditions, particularly hydrogen pressure and temperature, are critical variables that must be controlled to ensure complete reduction while minimizing side reactions. [4][5]Elevated pressure (4-5 MPa) and temperature (90-100 °C) are often employed to drive the reaction to completion. [4] Experimental Protocol: Hydrogenation

-

To a high-pressure hydrogenation vessel, add 2-methylpicolinic acid and a suitable solvent (e.g., water or methanol) in a 1:5 to 1:8 weight ratio. [4]2. Add the catalyst, typically 10% Palladium on Carbon, in a 1-5% weight ratio relative to the starting material. [4]3. Seal the vessel and purge several times with nitrogen gas to remove all oxygen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4-5 MPa).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. [4]6. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction typically takes 3-8 hours. [4][5]7. After completion, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 2-methylpiperidine-2-carboxylic acid, which can be used directly in the next step or purified by recrystallization.

Step 2: Esterification to Form the Methyl Ester

With the piperidine carboxylic acid in hand, the next step is the formation of the methyl ester. The Fischer esterification or methods involving more reactive species like thionyl chloride are commonly used.

-

Expertise & Causality: Direct Fischer esterification involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄ or gaseous HCl). The equilibrium nature of this reaction often requires using a large excess of methanol or removing the water byproduct. A more efficient and irreversible method involves the use of thionyl chloride (SOCl₂). [6]Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, and the substrate then reacts to form a highly reactive acyl chloride intermediate, which is immediately trapped by methanol to form the ester. This method is often preferred as it proceeds under milder conditions and goes to completion. [6] Experimental Protocol: Esterification with Thionyl Chloride

-

Suspend 2-methylpiperidine-2-carboxylic acid in absolute methanol (e.g., 10-15 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add thionyl chloride (approx. 2-3 molar equivalents) dropwise to the stirred suspension. [6]Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. [6]5. Monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.

-

The resulting crude product is the hydrochloride salt of the methyl ester. For isolation of the free base, dissolve the residue in water, basify with a suitable base (e.g., Na₂CO₃ or NaOH) to pH > 9, and extract with an organic solvent like ethyl acetate or dichloromethane. [5]8. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base, methyl 2-methylpiperidine-2-carboxylate. This can be purified by column chromatography if necessary.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the purified free base ester into its stable hydrochloride salt.

-

Expertise & Causality: This is a straightforward acid-base reaction. The lone pair of electrons on the piperidine nitrogen acts as a base, readily abstracting a proton from hydrochloric acid. The resulting ammonium salt is ionic and typically a crystalline solid, which facilitates its purification by recrystallization and improves its handling and storage properties. [1]Using a solution of HCl in an anhydrous solvent (like diethyl ether or isopropanol) prevents the introduction of water, which could potentially hydrolyze the ester.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolve the purified methyl 2-methylpiperidine-2-carboxylate free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or ethanol).

-

To this stirred solution, add a solution of anhydrous HCl in the chosen solvent (commercially available or prepared by bubbling dry HCl gas through the solvent) dropwise until the solution becomes acidic (test with pH paper).

-

The hydrochloride salt will typically precipitate out of the solution as a white solid.

-

Stir the resulting slurry at room temperature for an additional 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash it with a small amount of the cold anhydrous solvent, and dry it under vacuum.

-

The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate. [5]

Parameter Step 1: Hydrogenation Step 2: Esterification Step 3: Salt Formation Key Reagents 2-Methylpicolinic Acid, H₂, Pd/C 2-Methylpiperidine-2-carboxylic Acid, MeOH, SOCl₂ Methyl 2-Methylpiperidine-2-carboxylate, Anhydrous HCl Solvent Water or Methanol Methanol Diethyl Ether or Ethyl Acetate Temperature 90-100 °C 0 °C to Reflux 0 °C to Room Temperature Pressure 4-5 MPa Atmospheric Atmospheric Typical Duration 3-8 hours 4-6 hours 0.5-1 hour | Workup | Filtration, Concentration | Concentration, Basification, Extraction | Filtration, Washing, Drying |

Alternative Synthetic Strategies

While the hydrogenation route is robust, other methods can be employed depending on the availability of starting materials.

-

From 2-Cyano-2-methylpiperidine: If this precursor is available, a two-step sequence can be utilized.

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under strong acidic conditions, for example, by refluxing with 6N hydrochloric acid. [6]This directly produces the hydrochloride salt of the carboxylic acid.

-

Esterification: The resulting 2-methylpiperidine-2-carboxylic acid hydrochloride can then be esterified as described in the primary pathway. [6]

-

-

Ring Construction via Cyclization: For more complex or stereochemically defined piperidines, multi-step syntheses involving the construction of the piperidine ring from acyclic precursors are common. These can involve reactions like Grignard additions followed by intramolecular cyclization, but are generally more complex than the hydrogenation of a pre-formed pyridine ring. [7]

Purification and Characterization

-

Trustworthiness through Validation: Every protocol must be self-validating. The purity and identity of the final compound must be rigorously confirmed.

-

Purification: Recrystallization is the most common method for purifying the final hydrochloride salt, often using solvent pairs like ethanol/ethyl acetate or methanol/ether to induce crystallization. [5]Intermediates, particularly the free base ester, may require purification by column chromatography on silica gel. [8]* Characterization: The structure and purity of this compound should be confirmed using a suite of standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the piperidine ring protons, the C2-methyl group, and the methyl ester group.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H bond of the ammonium salt, the C=O stretch of the ester, and C-H bonds.

-

Melting Point Analysis: A sharp melting point range is a good indicator of purity for a crystalline solid.

-

Safety and Handling

-

Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under high pressure and should only be performed in a specialized, properly rated autoclave by trained personnel. The catalyst (Pd/C) can be pyrophoric and should be handled with care, especially when dry or exposed to air after the reaction.

-

Reagents: Thionyl chloride is highly corrosive and reacts violently with water. Hydrochloric acid is also highly corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Organic solvents like methanol, ether, and ethyl acetate are flammable and should be handled away from ignition sources.

References

- EvitaChem. (n.d.). Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride.

- Google Patents. (2012). CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.

- Google Patents. (2014). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

- ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt....

- ChemBK. (2024). Methyl piperidine-2-carboxylate.

- Google Patents. (1978). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.

- Google Patents. (2018). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

- Chem-Impex. (n.d.). Methyl (2S,3S-2-methyl-piperidine-3-carboxylate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Look at Production Methods.

- Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Organic Chemistry Portal. (2023). Ester synthesis by esterification.

Sources

- 1. Buy Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride (EVT-3098933) | 2387560-52-1 [evitachem.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 5. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 6. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 7. CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] This guide provides a comprehensive exploration of the critical physicochemical properties of piperidine derivatives, offering insights into how these characteristics influence their behavior in biological systems and guide the process of drug design and development. We will delve into the structural nuances, key physicochemical parameters, their experimental determination, and the profound impact these properties have on pharmacological activity.

The Piperidine Scaffold: A Structural and Physicochemical Overview

Piperidine (C₅H₁₁N) is a colorless liquid with a characteristic amine-like odor.[4][5] Its six-membered ring typically adopts a stable chair conformation, similar to cyclohexane, to minimize steric strain.[5] However, the presence of the nitrogen atom introduces two distinct chair conformations: one with the N-H bond in an axial position and the other in an equatorial position, with the equatorial conformation being generally more stable.[5]

The nitrogen atom's lone pair of electrons confers basicity to the piperidine ring, making it a key determinant of its physicochemical properties.[] This basicity is crucial for interactions with biological targets and for modulating properties like solubility.[2]

Synthesis and Characterization of Piperidine Derivatives

The synthesis of piperidine derivatives is a well-established field in organic chemistry, with numerous methods available to construct this versatile scaffold.

Common Synthetic Routes

A primary and widely used method for synthesizing piperidine derivatives is the catalytic hydrogenation of corresponding pyridine precursors .[][7][8] This reaction is often carried out using catalysts such as platinum oxide, palladium on carbon, or rhodium on carbon under hydrogen pressure.[7][9]

Other significant synthetic strategies include:

-

Intramolecular cyclization reactions: Various methods, including metal-catalyzed cyclization and aza-Michael reactions, are employed to form the piperidine ring from acyclic precursors.[1]

-

Dieckmann condensation: This method is particularly useful for the synthesis of 4-piperidones.[8]

-

Asymmetric synthesis: Enantioselective methods, such as the iridium-catalyzed hydrogenation of pyridinium salts, have been developed to produce chiral piperidine derivatives with high enantiomeric purity.[10]

The general workflow for the synthesis of piperidine derivatives often involves the reduction of a substituted pyridine.

Caption: General workflow for the synthesis of piperidine derivatives via pyridine reduction.

Characterization Techniques

Confirming the structure and purity of synthesized piperidine derivatives is paramount. A combination of spectroscopic and chromatographic techniques is typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework and confirming the successful synthesis of the target molecule.[11][12]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[11][12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify characteristic functional groups present in the molecule.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the synthesized compounds.[12][13]

Key Physicochemical Properties and Their Significance in Drug Discovery

The therapeutic efficacy of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[3][14] For piperidine derivatives, the following properties are of utmost importance.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-rich environment, is a critical parameter influencing membrane permeability and, consequently, drug absorption and distribution.[2][15] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

-

LogP: Represents the partition coefficient of the neutral form of the molecule.[2] Piperidine itself has a LogP of approximately 0.84, indicating a slight preference for the lipid phase.[2]

-

LogD: Represents the distribution coefficient at a specific pH, taking into account both the neutral and ionized forms of the molecule.[15] For basic compounds like piperidine derivatives, LogD is pH-dependent and is a more physiologically relevant measure of lipophilicity.[15]

Table 1: Lipophilicity of Piperidine and a Representative Derivative

| Compound | LogP | LogD (pH 7.4) | Reference(s) |

| Piperidine | 0.84 | - | [2] |

| 5-Methoxy-2-(1-piperidin-4-ylpropyl)pyridine | 2.7 | -1.44 to 0 | [15] |

-

Preparation: Prepare a stock solution of the piperidine derivative in a suitable solvent.

-

Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and a buffered aqueous solution (for LogD) or water (for LogP).

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Separation: Centrifuge the mixture to separate the octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP or LogD using the ratio of the concentrations in the octanol and aqueous phases.

Acidity/Basicity (pKa)

The pKa is a measure of the acidity of a compound's conjugate acid. For piperidine and its derivatives, the basic nitrogen atom can be protonated, and the pKa of the resulting piperidinium ion is a crucial determinant of the compound's ionization state at physiological pH.[16][17] The pKa of piperidine's conjugate acid is approximately 11.12-11.22.[4][16][17]

The ionization state significantly impacts:

-

Solubility: The protonated, charged form of a piperidine derivative is generally more water-soluble than the neutral form.[16]

-

Target Binding: The ability to form ionic interactions with biological targets is often dependent on the protonation state of the piperidine nitrogen.[18]

-

Membrane Permeability: Generally, the neutral form of a drug is more readily able to cross biological membranes.

-

Sample Preparation: Dissolve a precise amount of the piperidine derivative in deionized water or a suitable co-solvent.[14]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH with a calibrated pH meter.[11]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.[14]

Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[19] Piperidine itself is highly soluble in water due to its ability to form hydrogen bonds.[][19] However, the solubility of piperidine derivatives can vary widely depending on the nature of their substituents.[16] Lipophilic substituents tend to decrease aqueous solubility.[16]

Table 2: Solubility of Piperidine

| Solvent | Solubility | Reference(s) |

| Water | Highly soluble/Miscible | [][19] |

| Organic Solvents (alcohols, ethers, chloroform) | Soluble | [19] |

| Nonpolar Solvents (hexane) | Limited | [19] |

-

Sample Preparation: Add an excess amount of the solid piperidine derivative to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).[14]

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Sample Processing: Filter or centrifuge the suspension to remove the undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC.

Caption: Interplay of physicochemical properties and their impact on ADME and pharmacological activity.

The Pharmacological Significance of Piperidine Derivatives

The piperidine scaffold is a key structural motif in a wide range of clinically approved drugs and bioactive molecules.[1][3][20] Its derivatives exhibit a broad spectrum of pharmacological activities.[4][21]

Table 3: Examples of Pharmacological Activities of Piperidine Derivatives

| Pharmacological Activity | Example(s) | Reference(s) |

| Anticancer | - | [4][21] |

| Antiviral | - | [4][21] |

| Neuroprotective (e.g., for Alzheimer's disease) | Donepezil | [4][20] |

| Analgesic (Painkiller) | Meperidine | [4] |

| Antipsychotic | Haloperidol, Risperidone | [4] |

| Antihistamine | Fexofenadine, Loratadine | [4] |

| Antidiabetic | Voglibose | [4] |

The versatility of the piperidine ring allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[][22] This process is guided by the principles of Structure-Activity Relationship (SAR) studies, which aim to understand how structural modifications influence biological activity.[23][24][25]

Conclusion

The physicochemical properties of piperidine derivatives are inextricably linked to their biological function. A thorough understanding and strategic modulation of lipophilicity, basicity, and solubility are critical for the successful design and development of novel therapeutics. The piperidine scaffold, with its inherent structural and chemical versatility, will undoubtedly continue to be a cornerstone of medicinal chemistry, providing a fertile ground for the discovery of new and improved drugs to address a wide range of diseases.

References

- O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1533-1541.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents.

- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 366-371.

- MDPI. (2023).

- Solubility of Things. (n.d.). Piperidine.

- Zhou, Y.-G., et al. (2013). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 15(24), 6258-6261.

- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.

- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents.

- Various Authors. (2024).

- BOC Sciences. (n.d.). Piperidines.

- PubMed. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)

- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- Organic Chemistry Portal. (n.d.). Piperidine synthesis.

- BenchChem. (2025).

- BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.

- Semantic Scholar. (n.d.).

- PubMed. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- DTIC. (n.d.). Piperidine Synthesis.

- MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)

- BenchChem. (2025). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.

- Various Authors. (n.d.). Piperidine (C5H11N) properties.

- BenchChem. (2025).

- National Center for Biotechnology Inform

- Various Authors. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

- ResearchGate. (2021). Piperidine nucleus in the field of drug discovery.

- PubMed. (2011). II.

- Taylor & Francis Online. (2020). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing.

- ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,....

- ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.

- Der Pharma Chemica. (2016).

- PubMed. (1999). Piperidine-renin inhibitors compounds with improved physicochemical properties.

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (2022).

- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

- ResearchGate. (n.d.).

- American Chemical Society. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In.

- PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Piperidine synthesis [organic-chemistry.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. acdlabs.com [acdlabs.com]

- 16. benchchem.com [benchchem.com]

- 17. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 21. researchgate.net [researchgate.net]

- 22. thieme-connect.com [thieme-connect.com]

- 23. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Multi-Spectroscopic Approach to the Structure Elucidation of Methyl 2-Methylpiperidine-2-Carboxylate Hydrochloride

Abstract

The structural elucidation of novel or sparsely documented small molecules is a foundational task in chemical research and pharmaceutical development. Methyl 2-methylpiperidine-2-carboxylate hydrochloride is a piperidine derivative that serves as a valuable building block in medicinal chemistry.[1] Its precise molecular architecture, including the connectivity and spatial arrangement of its atoms, dictates its reactivity and suitability for synthetic applications. This guide provides an in-depth, methodology-focused walkthrough for the unambiguous structure determination of this compound. We will employ a synergistic combination of mass spectrometry (MS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The narrative emphasizes the causality behind experimental choices, ensuring that the described workflow is a self-validating system for researchers and drug development professionals.

Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation (DoU). This provides the fundamental atomic inventory and initial constraints on possible structures.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Electrospray ionization (ESI) in positive ion mode is the method of choice for this molecule. The piperidine nitrogen is basic and readily accepts a proton, forming a stable cation [M+H]⁺ that is easily detected. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol.

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5 µL/min.

-

Instrument Settings (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Gas Flow (N₂): 8 L/min

-

Mass Range: 50-500 m/z

-

-

Data Acquisition: Acquire the spectrum, using a known calibrant for internal mass correction.

Data Interpretation: The molecular formula is determined to be C₈H₁₅NO₂. The HRMS will detect the cationic free base (the molecule without the HCl salt). The expected mass for [C₈H₁₅NO₂ + H]⁺ is calculated and compared to the experimental value.

| Parameter | Theoretical Value | Observed Value (Hypothetical) |

| Formula of Cation | C₈H₁₆NO₂⁺ | |

| Exact Mass | 158.1176 | 158.1179 |

The close match confirms the elemental composition. The full molecular weight of the hydrochloride salt is 193.67 g/mol .[1]

Degree of Unsaturation (DoU)

The DoU, or index of hydrogen deficiency, indicates the total number of rings and/or multiple bonds.

-

Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation (for the free base C₈H₁₅NO₂): DoU = 8 - (15/2) + (1/2) + 1 = 2

A DoU of 2 suggests the presence of one ring and one double bond (likely the C=O of the ester), which is consistent with the proposed structure.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For this compound, we expect to see characteristic absorptions for the ester carbonyl, the ammonium salt, and various C-H and C-O bonds.

Experimental Protocol: KBr Pellet Method

-

Preparation: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for 2-3 minutes to form a transparent or translucent disc.

-

Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Data and Interpretation:

| Wavenumber (cm⁻¹) | Bond | Functional Group | Rationale |

| ~3000-2700 | N-H Stretch | Secondary Ammonium (R₂NH₂⁺) | Broad absorption characteristic of the protonated amine in the hydrochloride salt. |

| ~2950-2850 | C-H Stretch | sp³ C-H | Aliphatic C-H bonds in the piperidine ring and methyl groups. |

| ~1740 | C=O Stretch | Ester Carbonyl | Strong, sharp absorption confirming the presence of the ester group. |

| ~1250-1150 | C-O Stretch | Ester C-O | Characteristic stretch for the ester linkage. |

The presence of these key bands, particularly the strong carbonyl stretch around 1740 cm⁻¹, provides direct evidence for the ester functionality and the ammonium salt, corroborating the initial structural hypothesis.[2][3]

The Core of Elucidation: 1D & 2D NMR Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to map out all atomic connectivities unambiguously.[4]

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆, as the N-H proton may be exchangeable in D₂O).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Experiments: Perform ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments.[5][6]

Logical Elucidation Workflow

¹H and ¹³C NMR Analysis

¹H NMR: Provides information on the chemical environment and number of different types of protons. ¹³C NMR with DEPT-135: Identifies the number of unique carbons and classifies them as CH₃, CH₂, CH, or quaternary (C).

Predicted NMR Data Summary (in CD₃OD):

| Atom Label | ¹H Shift (ppm), Mult. | ¹³C Shift (ppm) | DEPT-135 |

| C2-C H₃ | ~1.5 (s, 3H) | ~25 | CH₃ (Up) |

| C3-H ₂ | ~1.7-1.9 (m, 2H) | ~35 | CH₂ (Down) |

| C4-H ₂ | ~1.6-1.8 (m, 2H) | ~24 | CH₂ (Down) |

| C5-H ₂ | ~1.9-2.1 (m, 2H) | ~26 | CH₂ (Down) |

| C6-H ₂ | ~3.1-3.3 (m, 2H) | ~45 | CH₂ (Down) |

| C 2 | - | ~65 | No Signal |

| C =O | - | ~175 | No Signal |

| O-C H₃ | ~3.8 (s, 3H) | ~53 | CH₃ (Up) |

Causality:

-

The C2-CH₃ and O-CH₃ protons appear as singlets because they are not coupled to any adjacent protons.

-

The piperidine ring protons (C3-C6) will be complex, overlapping multiplets due to geminal and vicinal coupling.

-

The C6 protons are deshielded (shifted downfield) due to their proximity to the electron-withdrawing ammonium nitrogen.

-

In the DEPT-135 spectrum, the two quaternary carbons (C2 and C=O) will be absent, confirming their identity.

2D NMR: Connecting the Pieces

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over 2-3 bonds. It is essential for tracing the connectivity of the piperidine ring protons. We would expect to see correlations tracing from the C6 protons, through the C5 and C4 protons, to the C3 protons, confirming the contiguous chain of CH₂ groups.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (a one-bond correlation). It is the definitive way to assign the carbon signals for all protonated carbons. For example, the proton singlet at ~3.8 ppm will show a cross-peak to the carbon signal at ~53 ppm, unambiguously assigning it as the O-CH₃ group.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific molecule, as it reveals long-range (2-3 bond) correlations.[7][8] It allows us to connect the molecular fragments, especially around the non-protonated quaternary carbons.

Key Expected HMBC Correlations:

-

From C2-CH₃ protons (~1.5 ppm): Correlations to the quaternary C 2 (~65 ppm), the adjacent C 3 (~35 ppm), and the ester C =O (~175 ppm). This is the absolute proof that the methyl group and the ester group are attached to the same carbon, C2.

-

From O-CH₃ protons (~3.8 ppm): A strong correlation to the ester C =O (~175 ppm), confirming the methyl ester functionality.

-

From C6 protons (~3.1 ppm): A correlation to the quaternary C 2 (~65 ppm), closing the piperidine ring.

mol [label=<

>];

>];

H_C2Me [label="H (C2-Me)", pos="2.5,1.5!"]; H_OMe [label="H (O-Me)", pos="4.5,0.5!"]; H_C6 [label="H (C6)", pos="0.5,0.5!"];

C2 [label="C2", pos="1.8,1.2!"]; C3 [label="C3", pos="1.2,2!"]; C_O [label="C=O", pos="3.2,1!"];

H_C2Me -> C2; H_C2Me -> C3; H_C2Me -> C_O; H_OMe -> C_O; H_C6 -> C2; } enddot Caption: Key HMBC correlations confirming the molecular skeleton.

Conclusion: Convergent Structure Verification

The structure of this compound is unequivocally confirmed by the convergence of all spectroscopic data.

-

HRMS established the molecular formula (C₈H₁₅NO₂).

-

FTIR confirmed the presence of an ester (C=O) and an ammonium salt (N-H⁺).

-

¹³C and DEPT NMR identified 8 unique carbons, including two methyls, four methylenes, and two quaternary carbons (C2 and C=O).

-

¹H and COSY NMR defined the proton spin systems, including the isolated methyl singlets and the contiguous -CH₂-CH₂-CH₂-CH₂- chain of the piperidine ring.

-

HSQC linked the proton signals to their directly attached carbons.

-

HMBC provided the final, critical evidence, connecting the C2-methyl and ester groups to the C2 quaternary center and linking the C6 protons back to C2 to close the ring.

This systematic and multi-faceted approach ensures a high degree of confidence in the final structure, providing a solid foundation for its use in further scientific research and development.

References

-

EM-CONSULADO, K., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Repositório Institucional UNESP. Available from: [Link]

-

EM-CONSULADO, K., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available from: [Link]

-

Cunha, V. L., et al. (2004). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available from: [Link]

-

Cunha, V. L., et al. (2004). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available from: [Link]

-

Rubiralta, M., et al. (1991). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier. Available from: [Link]

-

Macmillan Group. (2016). Supplementary Information. Princeton University. Available from: [Link]

-

ResearchGate. FT-IR spectra of 4-piperidinecarboxylic acid. Available from: [Link]

-

Friedman, M., & Jurgens, H. S. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Journal of Agricultural and Food Chemistry. Available from: [Link]

- Google Patents. Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available from: [Link]

-

ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Available from: [Link]

-

SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. Methyl (S)-piperidine-2-carboxylate hydrochloride. Available from: [Link]

- Google Patents. Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.

-

D'Alonzo, D., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Available from: [Link]

-

Nikitin, S. (2020). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. ResearchGate. Available from: [Link]

-

ResearchGate. The COSY and HMBC correlations are referenced according to the pairs of.... Available from: [Link]

-

Binev, Y., et al. (2011). Theoretical NMR correlations based Structure Discussion. PubMed Central. Available from: [Link]

-

ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles.... Available from: [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available from: [Link]

-

O'Donnell, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

Sources

- 1. Buy Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride (EVT-3098933) | 2387560-52-1 [evitachem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. emerypharma.com [emerypharma.com]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of substituted piperidine analogs

An In-depth Technical Guide to the Biological Activity of Substituted Piperidine Analogs

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, represents one of the most significant scaffolds in modern medicinal chemistry. Its prevalence in over seventy FDA-approved drugs and a vast number of biologically active natural products underscores its status as a "privileged structure."[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the structure-activity relationships (SAR), diverse mechanisms of action, and therapeutic applications of substituted piperidine analogs. We will explore their modulation of key biological targets in the central nervous system, their role as anticancer agents, and their utility in combating infectious diseases. This document synthesizes field-proven insights by detailing the causality behind experimental choices, presenting validated protocols for biological evaluation, and visually mapping the complex relationships that govern the bioactivity of this versatile chemical scaffold.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine moiety is a cornerstone of pharmaceutical design due to a unique combination of physicochemical and structural properties.[4] Its non-planar, chair-like conformation allows for precise three-dimensional orientation of substituents, which is critical for specific interactions with biological targets.[5] The basic nitrogen atom (pKa of piperidine ≈ 11.2) is typically protonated at physiological pH, enabling it to act as a hydrogen bond donor and form crucial ionic interactions with receptor sites, such as the aspartic acid residue in the mu-opioid receptor.[6] Furthermore, the piperidine ring can improve a molecule's pharmacokinetic profile, enhancing properties like solubility and metabolic stability, which facilitates transport across biological membranes.[5] These inherent advantages have made the piperidine scaffold a central element in drugs targeting a wide array of diseases, from neurological disorders to cancer.[1][4]

Core Principles of Piperidine Bioactivity: Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives is exquisitely sensitive to the nature, position, and stereochemistry of its substituents. A deep understanding of these structure-activity relationships (SAR) is paramount for optimizing potency, selectivity, and drug-like properties.

-

N1-Substitutions: The substituent on the piperidine nitrogen is a critical determinant of activity and selectivity. For example, in the development of acetylcholinesterase (AChE) inhibitors, a benzyl group on the nitrogen was found to be optimal for potent activity.[7][8] In opioid receptor ligands, the nature of the N-substituent can switch the compound's profile from an agonist to an antagonist.[9]

-

C4-Substitutions: The 4-position is the most commonly modified position for introducing pharmacophoric elements. Disubstitution at this position can lock the conformation of the substituent in either an axial or equatorial position, which can drastically alter receptor affinity. In opioid antagonists, locking the 3-hydroxyphenyl group in an equatorial orientation resulted in potencies equal to or greater than more flexible analogs.[9]

-

C3-Substitutions: Modifications at the 3-position are also crucial. For instance, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists, the methyl groups contribute to the compound's antagonist properties.[10]

-

Conformational Restriction: Introducing rigidity through the creation of spiro-substituted, fused, or bridged piperidine systems can enhance binding affinity by reducing the entropic penalty upon binding to a receptor.[2][11] Spiro-substituted piperidines have been successfully developed as potent neurokinin (NK) receptor antagonists.[11]

Caption: Key substitution points on the piperidine scaffold and their general impact on biological activity.

Major Therapeutic Areas and Mechanisms of Action

The versatility of the piperidine scaffold has led to its application across numerous therapeutic areas.

Central Nervous System (CNS) Modulation

Piperidine analogs are particularly prominent in neuropharmacology due to their ability to interact with a wide range of CNS receptors and enzymes.

3.1.1 Opioid Receptor Modulation The piperidine core is integral to the structure of many potent analgesics, including fentanyl and its derivatives, which are phenylpiperidines.[12][13] These compounds primarily act as agonists at the µ-opioid receptor (MOR). Researchers have also developed piperidine-based ligands with mixed profiles, such as MOR agonists/δ-opioid receptor (DOR) antagonists, in an effort to create potent analgesics with a reduced side-effect profile, including less dependence and tolerance.[14][15] Dual-acting µ-opioid and σ1 receptor ligands have also shown promise in delivering robust pain relief with fewer side effects.[16]

3.1.2 Acetylcholinesterase (AChE) Inhibition In the treatment of Alzheimer's disease, inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain. The blockbuster drug Donepezil (Aricept) is a prime example of a potent and selective AChE inhibitor built upon a 1-benzylpiperidine core.[8] Structure-activity relationship studies have shown that the 1-benzyl group, the piperidine nitrogen, and a dimethoxyindanone moiety are all crucial for its high affinity and selective inhibition of AChE over butyrylcholinesterase (BuChE).[8][17]

3.1.3 Neurokinin (NK) Receptor Antagonism Substituted piperidines have been developed as potent antagonists for neurokinin receptors (NK1, NK2, NK3), which are G-protein coupled receptors involved in pain, inflammation, and depression.[18] For example, spiro-substituted piperidines have yielded dual NK1/NK2 antagonists, and 3-benzhydryl-4-piperidones have been identified as potent NK1 receptor antagonists.[11][18]

Anticancer Activity

Piperidine derivatives exhibit significant potential as anticancer agents by targeting a variety of molecular mechanisms.[19][20] They have been shown to inhibit critical signaling pathways essential for cancer cell survival and proliferation, including STAT-3, NF-κB, and PI3K/Akt.[21][22][23] The ultimate effect of this pathway modulation is the inhibition of cell migration, cell cycle arrest, and the induction of apoptosis (programmed cell death).[21][24] These compounds have demonstrated efficacy against a range of cancers, including breast, prostate, colon, and lung cancer.[21][22]

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) |

| Furan-pyrazole piperidine derivatives | Akt1, OVCAR-8 (Ovarian), HCT116 (Colon) | Furan-pyrazole moiety at C4-position | 0.02 - 15.8 |

| Compound 17a (piperidine derivative) | PC3 (Prostate) | Specific substitutions targeting the androgen receptor (AR) signaling pathway | Concentration-dependent inhibition |

| Isatin-piperidine hybrids | MCF-7 (Breast), HeLa (Cervical) | Propylene-tethered isatin dimers | Potent cytotoxic effects |

Table 1: Representative examples of piperidine derivatives with anticancer activity. Data compiled from multiple sources.[19][21][24]

Caption: Simplified signaling pathways inhibited by anticancer piperidine analogs, leading to reduced proliferation and induced apoptosis.

Antimicrobial and Antiparasitic Applications

The piperidine scaffold is also a valuable component in the development of agents against infectious diseases.

-

Antimalarial: Functionalized quinoline analogues decorated with a modified piperidine-containing side chain have shown potent, nanomolar activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[25]

-

Antitubercular: Certain piperidinothiosemicarbazone derivatives have exhibited very strong inhibitory effects on the growth of M. tuberculosis, including resistant strains.[26]

-

Antileishmanial: Spiro-piperidine derivatives have demonstrated promising activity against Leishmania major, with some compounds showing superior potency compared to the reference drug miltefosine.[27]

Methodologies for Evaluating Biological Activity

The evaluation of substituted piperidine analogs requires a systematic and hierarchical approach, progressing from initial in vitro screening to more complex in vivo models. This ensures that resources are focused on the most promising candidates.

In Vitro Evaluation

4.1.1 Protocol: Competitive Radioligand Binding Assay (e.g., for Opioid Receptors) This protocol determines a compound's affinity for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

-

Preparation: Prepare cell membrane homogenates expressing the receptor of interest (e.g., CHO cells expressing MOR).

-

Reaction Mixture: In a 96-well plate, add:

-

Cell membrane homogenate.

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR).

-

Increasing concentrations of the test piperidine analog.

-

Assay buffer.

-

-

Controls:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., naloxone) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (concentration that inhibits 50% of specific binding), which can then be converted to a Ki (inhibition constant).

4.1.2 Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) This colorimetric assay measures the activity of AChE and its inhibition by test compounds.

-

Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

-

Reaction Mixture: In a 96-well plate, add:

-

Phosphate buffer (pH 8.0).

-

A fixed concentration of DTNB.

-

Increasing concentrations of the test piperidine analog.

-

AChE enzyme solution.

-

-

Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation: Add the substrate, ATCI, to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

Controls:

-

100% Activity: Contains all components except the inhibitor.

-

Blank: Contains all components except the enzyme.

-

-

Analysis: Calculate the rate of reaction (change in absorbance over time). Plot the percentage of enzyme inhibition versus the log concentration of the test compound to determine the IC₅₀ value.

In Vivo Evaluation

4.2.1 Protocol: Hot-Plate Test for Analgesic Activity This model assesses the central analgesic efficacy of a compound by measuring the latency of a pain response to a thermal stimulus.

-

Acclimatization: Acclimatize mice to the testing room and equipment.

-

Baseline Measurement: Place each mouse on the surface of a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the time until a nociceptive response is observed (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the test piperidine analog via a specific route (e.g., intraperitoneal, i.p., or oral, p.o.). Administer a vehicle control to another group and a positive control (e.g., morphine) to a third group.

-

Post-treatment Measurement: At set time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency again.

-

Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE of the test compound group to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Caption: A typical workflow for the discovery and evaluation of biologically active piperidine analogs.

Case Study: Rational Design of Donepezil, a Potent AChE Inhibitor

The development of Donepezil (13e, E2020) is a classic example of rational drug design and SAR optimization.[8]

-

Initial Lead: The discovery process began with 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (1), a compound with moderate anti-AChE activity.

-

Rigidification: To improve potency, the flexible side chain was rigidified. This led to the discovery that replacing the side chain with an indanone moiety (8) maintained, and in some cases improved, potency. This step is crucial as it reduces the conformational flexibility, leading to a more favorable binding entropy.[8]

-

SAR of the Indanone Ring: Systematic substitution on the indanone ring revealed that adding electron-donating groups was beneficial. The introduction of two methoxy groups at the 5- and 6-positions led to a dramatic increase in potency.

-

The Result: This iterative process culminated in 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), which was found to be one of the most potent and selective anti-AChE inhibitors, with an IC₅₀ of 5.7 nM and over 1250-fold selectivity for AChE over BuChE.[8]

| Compound | Structure Modification | AChE IC₅₀ (nM) |

| 1 | N-benzoylaminoethyl side chain | Moderate Activity |

| 8 | Rigid indanone moiety | Improved Potency |

| 13e (Donepezil) | 5,6-dimethoxy substitution on indanone | 5.7 |

Table 2: Simplified SAR progression leading to the discovery of Donepezil. Data from Wakita et al.[8]

Future Directions and Conclusion

The piperidine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on its incorporation into novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors, to address previously "undruggable" targets. The development of new synthetic methodologies will continue to provide access to novel, highly substituted, and stereochemically complex piperidine analogs, further expanding their chemical space and biological reach.[1][28]

References

-

D’yachenko, I. A., Varlamova, E. V., & Varlamov, A. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8345. [Link]

-

Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

-

Obuchi, M., Onuki, K., Nakayama, O., Ino, H., Okubo, M., Morikawa, A., Yamatsu, I., & Mutoh, S. (1998). Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-[spiro[benzo[c]thiophen-1(3H),4'-piperidine]-1'-yl]butyl]-N-methylbenzamide (YM-44778) and its analogues. Chemical & Pharmaceutical Bulletin, 46(3), 445–453. [Link]

-

Oh, S. J., Lee, S. K., Kim, Y. C., Lee, Y. S., & Kim, D. J. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441–5448. [Link]

-

Madera, A. M., Wilsie, L. C., Hlewicki, L. K., Wang, Z., Liu, D., Wodka, D., Krsmanovic, M. L., Feng, J., Liu, Y., Zhang, Z., Gfesser, G. A., Toth, J. E., Black, L. A., Sorenson, M. E., & Kati, W. M. (2008). Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 51(17), 5351–5363. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

Pyta, K., & Skrobisz, N. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. RSC Medicinal Chemistry. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

-

Thomas, J. B., Johnson, R. L., Zimmerman, D. M., Stong, D. B., Leander, J. D., & Portoghese, P. S. (1999). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 42(20), 4148–4155. [Link]

-

Anand, J. P., Purington, L. C., Pogozheva, I. D., Traynor, J. R., & Mosberg, H. I. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 22(16), 5384–5387. [Link]

-

Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Chemistry Africa, 6(5), 2375–2391. [Link]

-

Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Chiba, T., & Muramoto, K. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 33(7), 1880–1887. [Link]

-

Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(16), 1553–1571. [Link]

-

Anand, J. P., Purington, L. C., Pogozheva, I. D., Traynor, J. R., & Mosberg, H. I. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 22(16), 5384–5387. [Link]

-

Shirai, J., Okuma, K., Ohta, H., Ishida, H., Ohta, M., & Kakefuda, A. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry, 19(17), 5175–5182. [Link]

-

Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Chiba, T., & Muramoto, K. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 33(7), 1880–1887. [Link]

-

Wakita, M., Irie, T., & Sugimoto, H. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(11), 3374–3380. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from ResearchGate. [Link]

-

Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

-

Ben-Gurion University of the Negev. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. [Link]

- Google Patents. (n.d.).

-

Paper Archives. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

OUCI. (n.d.). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. [Link]

-

ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. Retrieved from ResearchGate. [Link]

-

de Fatima, A., de Paula, A. C., Modolo, L. V., & de Souza, G. H. (2009). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 17(8), 3043–3048. [Link]

-

Yamanishi, Y., Araki, S., Kosasa, T., & Ogura, H. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 43(11), 1163–1170. [Link]

-

Wang, S., Zhang, J., Li, Y., Wang, Y., Zhang, Y., & Gao, Y. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

-

ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. Retrieved from ResearchGate. [Link]

-

Zhang, J., Wang, S., Cao, X. D., & Tao, Z. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]

-

Van der Westhuizen, L., Taylor, D., Coertzen, D., Smit, F. J., Smith, P. J., Chibale, K., & D’hooghe, M. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 198, 112330. [Link]

-

R Discovery. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. [Link]

-

Chen, M. H., Chung, F. Z., Roth, B. D., Kuo, B. S., Atherton, J., & Lee, H. T. (1999). Syntheses and biological activities of chiral piperidines-tachykinin NK3 antagonists. Zhongguo Yao Li Xue Bao, 20(3), 283–288. [Link]

-

D’yachenko, I. A., Varlamova, E. V., & Varlamov, A. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8345. [Link]

-

ResearchGate. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

-

Pain Physician. (n.d.). Opioid Pharmacology. [Link]

-

Wikipedia. (n.d.). Fentanyl. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

Ul-Haq, Z., Khan, I., Al-Harrasi, A., Hameed, A., Rauf, A., & Ahmad, M. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(19), 6296. [Link]

-

El-Sayed, N. N. E., El-Fakharany, E. M., El-Badry, O. M., El-Sherbiny, M., & El-Ashmawy, M. B. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8757–8771. [Link]

-

Khan, A., Khan, A. U., Ahmed, M., & Khan, Q. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Drug Discoveries & Therapeutics, 6(5), 261–266. [Link]

-

Li, Q., Wang, Y., Liu, Y., Zhang, Y., & Zhang, J. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(1), 105436. [Link]

-

ElectronicsAndBooks. (n.d.). 3-Benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. [Link]

-

ACS Omega. (2024). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. [Link]

-

Czarnecka, K., Misiura, K., & Gumienicz, W. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6527. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. painphysicianjournal.com [painphysicianjournal.com]

- 13. Fentanyl - Wikipedia [en.wikipedia.org]

- 14. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cris.bgu.ac.il [cris.bgu.ac.il]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. ajchem-a.com [ajchem-a.com]

CAS number and molecular weight of Methyl 2-methylpiperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-methylpiperidine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, a robust synthesis protocol, detailed characterization, and its potential applications in the realm of drug discovery and development.

Section 1: Core Molecular Attributes

Methyl 2-methylpiperidine-2-carboxylate is a disubstituted derivative of piperidine, a ubiquitous scaffold in numerous pharmaceuticals and natural products. The presence of a quaternary carbon at the 2-position, bearing both a methyl and a methyl ester group, imparts unique conformational and electronic properties to the molecule. These features make it a valuable building block for creating complex molecular architectures with potential biological activity.

Table 1: Physicochemical Properties of Methyl 2-methylpiperidine-2-carboxylate

| Property | Value |

| CAS Number | 89115-93-5 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |